N-(Trifluoroacetyl)methionine
Description
Structure
3D Structure
Properties
CAS No. |
369-16-4 |
|---|---|
Molecular Formula |
C7H10F3NO3S |
Molecular Weight |
245.22 g/mol |
IUPAC Name |
4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C7H10F3NO3S/c1-15-3-2-4(5(12)13)11-6(14)7(8,9)10/h4H,2-3H2,1H3,(H,11,14)(H,12,13) |
InChI Key |
JRGQIDFOMSJLPW-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)O)NC(=O)C(F)(F)F |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(F)(F)F |
Other CAS No. |
369-16-4 |
sequence |
M |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Aspects of N Trifluoroacetyl Methionine Formation
Methodological Innovations in the Synthesis of N-(Trifluoroacetyl)methionine
The preparation of this compound can be achieved through various innovative methods, each with its own set of optimizations and applications. These methods range from direct acylation to the strategic preparation of activated derivatives for subsequent reactions.
Direct N-Trifluoroacetylation of Methionine: Optimizations and Catalytic Systems
The most common method for synthesizing this compound is the direct N-trifluoroacetylation of methionine. This reaction typically involves the use of a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), in the presence of a base and a suitable solvent.
Reaction Conditions and Optimizations:
Key to the success of this reaction is the careful control of reaction conditions to maximize yield and minimize side reactions. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine of methionine attacks the electrophilic carbonyl carbon of TFAA.
Common reagents and their roles include:
Trifluoroacetic Anhydride (TFAA): The primary acylating agent.
Triethylamine (NEt₃): Acts as a base to neutralize the hydrochloric acid liberated if the starting material is a hydrochloride salt, thereby freeing the amine group for reaction.
Dichloromethane (B109758) (CH₂Cl₂): A frequently used solvent due to its inert nature and ability to dissolve the reactants.
Optimizations often focus on:
Stoichiometric Control: Using a slight excess of TFAA (e.g., a 1.1:1 molar ratio to the methionine substrate) can help drive the reaction to completion while minimizing the formation of byproducts.
Temperature Control: The reaction is often carried out at low temperatures, such as 0°C, to control the reaction rate and prevent unwanted side reactions.
Anhydrous Conditions: Maintaining anhydrous (water-free) conditions is critical to prevent the hydrolysis of TFAA, which would reduce its effectiveness.
A typical procedure involves dissolving L-methionine methyl ester hydrochloride in dichloromethane and triethylamine, followed by the dropwise addition of trifluoroacetic anhydride at 0°C. The reaction mixture is then typically purified using techniques like column chromatography.
Another approach involves the use of ethyl trifluoroacetate (B77799) as the acylating agent in an aqueous solution with the pH maintained between 9 and 14 using a base. google.com
Strategic Preparation of Activated this compound Derivatives (e.g., N-Hydroxysuccinimide Esters, Mixed Anhydrides)
For applications in peptide synthesis and other coupling reactions, it is often advantageous to convert this compound into an activated form. These activated derivatives exhibit enhanced reactivity towards nucleophiles.
N-Hydroxysuccinimide (NHS) Esters:
This compound N-hydroxysuccinimide ester (TFA-Met-OSu) is a stable, crystalline solid that serves as an excellent acylating agent. arkat-usa.orgresearchgate.net These esters are particularly useful as acyl donors in Friedel–Crafts reactions for synthesizing chiral α-amino phenyl ketones, with the advantage of retaining the stereochemical configuration of the starting amino acid. arkat-usa.orgresearchgate.net
The synthesis of TFA-Met-OSu is typically achieved by reacting this compound with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (WSCD·HCl). arkat-usa.org
| Reactants | Coupling Agent | Solvent | Product |
| This compound, N-Hydroxysuccinimide | WSCD·HCl | Dichloromethane | This compound N-hydroxysuccinimide ester |
Table 1: Synthesis of this compound N-hydroxysuccinimide ester arkat-usa.org
The trifluoroacetyl protecting group is advantageous over other protecting groups like Boc, Fmoc, and Z groups in the context of Friedel-Crafts acylation because it is stable to Lewis acids and does not readily act as an acyl acceptor. arkat-usa.orgresearchgate.net
Mixed Anhydrides:
The mixed anhydride method is another established technique for activating the carboxyl group of N-protected amino acids, including this compound. google.com This method involves reacting the N-protected amino acid with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine. google.com The resulting mixed anhydride is highly reactive and can be used directly in coupling reactions with other amino acids or peptides. google.comresearchgate.net
The reaction is typically carried out at low temperatures (e.g., -15°C to 5°C) in a non-aqueous solvent like tetrahydrofuran. google.com
Stereocontrol and Chirality in this compound Synthesis
Maintaining and controlling the stereochemistry of methionine during its conversion to the N-trifluoroacetyl derivative is paramount, especially when the product is intended for use in the synthesis of chiral molecules.
Enantioselective Synthetic Routes to L- and D-N-(Trifluoroacetyl)methionine
The synthesis of enantiomerically pure L- and D-N-(Trifluoroacetyl)methionine typically starts with the corresponding enantiomer of methionine. The direct trifluoroacetylation of L-methionine or D-methionine generally proceeds with retention of the stereocenter's configuration. arkat-usa.orgresearchgate.net For instance, the optical rotation of L-TFA-Met-OH has been reported as +30.0 in chloroform, while the D-isomer exhibits a rotation of -30.0. arkat-usa.org
Enantioselective synthesis of α-amino acids, in general, has been a significant area of research, with methods like catalytic enantioselective reduction of ketones and organocatalytic Mannich-type reactions being developed. organic-chemistry.orgrsc.org While not specific to this compound, these broader strategies highlight the importance and feasibility of controlling stereochemistry in amino acid synthesis.
Retention and Inversion of Stereochemical Configuration during Derivatization
A key advantage of using this compound derivatives, particularly the N-hydroxysuccinimide ester, in subsequent reactions is the retention of stereochemical configuration. arkat-usa.orgresearchgate.net For example, in Friedel-Crafts acylation reactions using TFA-L-Met-OSu, the resulting α-amino phenyl ketones retain the L-configuration. arkat-usa.orgresearchgate.net This is a critical feature for the synthesis of optically pure compounds.
The stability of the trifluoroacetyl group under the reaction conditions prevents racemization, which can sometimes be an issue with other protecting groups like the acetyl group. arkat-usa.orgresearchgate.net
Reaction Mechanism Elucidation for this compound Generation and Transformation
The formation of this compound via direct acylation follows a well-understood nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the methionine's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trifluoroacetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the N-trifluoroacetylated product and a trifluoroacetate leaving group. The presence of a base is crucial to deprotonate the amino group, enhancing its nucleophilicity.
In the context of transformations involving activated derivatives, such as the Friedel-Crafts acylation with TFA-Met-OSu, the mechanism involves the reaction of the activated ester with an arene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). arkat-usa.orgresearchgate.net The Lewis acid activates the N-hydroxysuccinimide ester, making it a more potent electrophile for the aromatic substitution reaction. It has been noted that a large excess of the Lewis acid is often required, possibly due to coordination with the lone pairs of electrons on the oxygen and sulfur atoms of the TFA-methionine derivative. researchgate.net
Kinetics and Thermodynamics of Trifluoroacetylation Reactions
The formation of this compound occurs via the trifluoroacetylation of the primary amino group of methionine. This reaction's kinetics—the rate at which it proceeds—are influenced by the specific reagents and conditions employed. While comprehensive thermodynamic data such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the N-trifluoroacetylation of methionine are not extensively documented in publicly available literature, the kinetics have been investigated in various contexts, often revealing complex mechanisms.
The reaction rate and order are highly dependent on the system. For instance, the trifluoroacetylation of aromatic compounds using trifluoroacetic anhydride (TFAA) in the presence of an acid catalyst has been found to follow third-order kinetics. mt.com In this model, the rate is proportional to the concentration of the substrate, the anhydride, and the acid catalyst, suggesting a mechanism where a protonated anhydride acts as the key acylating agent. mt.com
In the context of solid-phase peptide synthesis (SPPS), trifluoroacetylation can occur as an undesirable side reaction when trifluoroacetic acid (TFA) is used for deprotection. Studies on lysine (B10760008) residues attached to a resin support have shown that the formation of Nα-trifluoroacetyl derivatives can follow apparent first-order kinetics. pnas.org This process involves the initial formation of trifluoroacetoxymethyl groups on the resin, which then transfer the trifluoroacetyl group to the free amine of the amino acid. pnas.org The rate constant for the transfer step itself, from a trifluoroacetoxymethyl-resin to an amino acid ester in solution, was determined to be second-order. pnas.org
The table below summarizes kinetic data from related trifluoroacetylation reactions, providing insight into the potential rates and orders applicable to methionine under similar conditions.
| Reaction System | Kinetic Order | Rate Constant (k) | Conditions | Source |
|---|---|---|---|---|
| Trifluoroacetylation of 2-methylfuran (B129897) with TFAA/acid | Third-order overall | Not specified | Dichloroethane, 25°C | mt.com |
| Nα-trifluoroacetylation of lysine on a hydroxymethyl-resin | Apparent first-order | 4 x 10-5 s-1 | 50% TFA in dichloromethane, room temp. | pnas.org |
| Trifluoroacetyl group transfer from trifluoroacetoxymethyl-resin to lysine benzyl (B1604629) ester | Second-order | 6 x 10-4 M-1s-1 | Solution phase | pnas.org |
| Trifluoroacetylation of pyrrole (B145914) with TFAA | - | Activation Energy (Ea) = 7.1 kcal mol-1 | Computational (DFT) | conicet.gov.ar |
Detailed Analysis of Intermediates in Friedel-Crafts Acylation with this compound Derivatives
This compound derivatives are valuable acylating agents in Friedel-Crafts reactions for synthesizing chiral α-amino ketones. acs.orgsigmaaldrich.com The mechanism of this reaction involves several key intermediates, which are formed sequentially to generate the active electrophile that attacks the aromatic ring.
The process often begins with an in situ protection and activation of the amino acid. acs.orgnih.gov When an unprotected amino acid like methionine is treated with an excess of trifluoroacetic anhydride (TFAA), a mixed anhydride intermediate, N-trifluoroacetylaminoacyl trifluoroacetate , is formed. acs.orgnih.gov This species serves as both the N-protected amino acid and the activated acylating agent precursor.
The crucial step in the Friedel-Crafts reaction is the generation of a highly electrophilic acylating species from this mixed anhydride. This is achieved using either a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid like trifluoromethanesulfonic acid (TfOH). sigmaaldrich.comnih.govorganic-chemistry.org
With a Lewis Acid (e.g., AlCl₃): The Lewis acid coordinates to the carbonyl oxygen atoms of the N-trifluoroacetylaminoacyl trifluoroacetate. This polarization weakens the C-O bond of the anhydride, leading to the formation of a resonance-stabilized acylium ion . sigmaaldrich.combyjus.commasterorganicchemistry.com This acylium ion is the primary electrophile that undergoes electrophilic aromatic substitution with the arene. mt.commasterorganicchemistry.compressbooks.pub The stability of the acylium ion is a key feature of Friedel-Crafts acylation, preventing the carbocation rearrangements that can plague Friedel-Crafts alkylations. masterorganicchemistry.compressbooks.pub A large excess of the Lewis acid is often required, as it can also coordinate to the sulfur atom in the methionine side chain and the carbonyl of the trifluoroacetyl group. sigmaaldrich.com
With a Brønsted Acid (e.g., TfOH): When a strong acid like TfOH is used, it protonates the N-trifluoroacetylaminoacyl trifluoroacetate. nih.gov This protonation occurs on one of the oxygen atoms, creating a highly reactive protonated mixed anhydride complex . nih.gov This complex is sufficiently electrophilic to be attacked by an electron-rich aromatic substrate, or it can dissociate to form the acylium ion. nih.gov
The table below outlines the key intermediates involved in the Friedel-Crafts acylation using this compound derivatives.
| Intermediate | Precursor(s) | Activating Agent | Role in Mechanism | Source(s) |
|---|---|---|---|---|
| N-Trifluoroacetylaminoacyl trifluoroacetate | Methionine + Trifluoroacetic anhydride (TFAA) | TFAA | Initial mixed anhydride; precursor to the active electrophile. | acs.orgnih.gov |
| Acylium ion-Lewis acid complex | N-Trifluoroacetylaminoacyl trifluoroacetate | AlCl₃ (or other Lewis acid) | The primary electrophile that attacks the aromatic ring. | mt.comsigmaaldrich.combyjus.com |
| Protonated mixed anhydride | N-Trifluoroacetylaminoacyl trifluoroacetate | Trifluoromethanesulfonic acid (TfOH) | An alternative highly electrophilic intermediate. | nih.gov |
| Sigma Complex (Arenium ion) | Acylium ion + Arene | - | Intermediate formed by the attack of the electrophile on the aromatic ring, temporarily losing aromaticity. | mt.compressbooks.pub |
The stability and reactivity of these intermediates are crucial for the success of the synthesis, allowing for the formation of α-amino ketones with retention of the original amino acid's chirality. researchgate.net
Strategic Applications of N Trifluoroacetyl Methionine in Peptide and Protein Engineering
N-(Trifluoroacetyl)methionine as an Amine Protecting Group in Peptide Synthesisarkat-usa.orggoogle.com
In the stepwise assembly of peptides, the temporary masking of the Nα-amino group of the incoming amino acid is essential to prevent unwanted polymerization and ensure the correct sequence. peptide.comgoogle.com The choice of this protecting group is critical, as its removal must be efficient and must not affect other protecting groups on the peptide or the linkage to the solid support. google.comgoogle.com The trifluoroacetyl (TFA) group, when used to protect the amine of methionine, creating this compound, offers specific advantages in certain synthetic contexts. arkat-usa.org While historically used in solution-phase synthesis, its application in solid-phase peptide synthesis (SPPS) has been explored, providing an alternative to more common protecting groups. google.comgoogle.com
Orthogonality of the Trifluoroacetyl Group with Fluorenylmethoxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) Protection Schemesarkat-usa.orgnih.govacs.org
A key principle in complex chemical synthesis is "orthogonality," where different protecting groups can be removed under distinct conditions without affecting one another. peptide.comiris-biotech.de The trifluoroacetyl (TFA) group exhibits useful orthogonality with the two most common protection schemes in SPPS: tert-Butoxycarbonyl (Boc) and Fluorenylmethoxycarbonyl (Fmoc).
The TFA group is notably stable under the acidic conditions used to remove Boc groups (e.g., neat trifluoroacetic acid) and the basic conditions used for Fmoc removal (e.g., piperidine). arkat-usa.orgtotal-synthesis.com It is, however, readily cleaved under mild basic conditions, such as dilute alkali, or by reduction with sodium borohydride. google.comnih.gov This distinct cleavage chemistry makes it complementary to both Boc and Fmoc strategies. nih.govacs.org
Research has demonstrated that the trifluoroacetyl group is fully orthogonal to a Boc-based strategy. nih.govacs.orgresearchgate.net Its relationship with the Fmoc strategy is often described as "semi-orthogonal." nih.govacs.org This is because while the TFA group is stable to the standard piperidine (B6355638) treatment for Fmoc removal, the conditions required to cleave the TFA group might, in some cases, affect other base-labile components of the peptide, requiring careful strategic planning.
Table 1: Comparison of Common Nα-Protecting Groups and their Cleavage Conditions
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., Trifluoroacetic Acid) | Fmoc, Trifluoroacetyl |
| Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Boc, Trifluoroacetyl |
| Trifluoroacetyl | TFA | Mild Base (e.g., dilute NaOH) or Reduction (e.g., NaBH₄) | Boc, (Semi-orthogonal to Fmoc) |
Impact on Coupling Efficiency and Peptide Chain Elongation in Solid-Phase Peptide Synthesis (SPPS)google.comresearchgate.net
The efficiency of the coupling reaction, where the carboxyl group of a new amino acid is joined to the deprotected N-terminus of the growing peptide chain, is paramount for a successful synthesis. peptide.comuci.edu The nature of the N-terminal protecting group on the incoming amino acid can influence this step. N-(Trifluoroacetyl)-protected amino acids can be successfully coupled to a resin-bound peptide. google.com Standard coupling reagents used in SPPS, such as carbodiimides like diisopropylcarbodiimide (DIC) in the presence of additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), have been effectively used for this purpose. google.comresearchgate.net The successful incorporation of this compound derivatives into peptide chains has been reported, indicating that the protecting group does not inherently prevent efficient peptide bond formation. arkat-usa.org
Mitigation of Side Reactions in Methionine-Containing Peptide Synthesis using Trifluoroacetyl Strategiesacs.orgresearchgate.net
The synthesis of peptides containing methionine (Met) presents a significant challenge, particularly during the final cleavage step where the peptide is released from the solid support and side-chain protecting groups are removed. acs.orgresearchgate.net The thioether side chain of methionine is susceptible to two major acid-catalyzed side reactions: oxidation to methionine sulfoxide (B87167) (Met(O)) and S-alkylation by carbocations (e.g., from tert-butyl protecting groups) to form a sulfonium (B1226848) salt. peptide.comacs.orgresearchgate.net
Suppression of Methionine Oxidation and Sulfonium Salt Formation during Acidic Cleavageacs.orgiris-biotech.de
During the final cleavage, typically performed with strong trifluoroacetic acid (TFA), tert-butyl cations are liberated from side-chain protecting groups like Boc or OtBu. peptide.compeptide.com The nucleophilic sulfur atom of the methionine side chain can attack these cations, leading to the formation of a bulky and often irreversible S-tert-butylated adduct. peptide.comacs.org Simultaneously, oxidative conditions can convert the thioether to a sulfoxide, altering the peptide's properties. iris-biotech.de
While the N-(Trifluoroacetyl) protecting group itself is primarily for N-terminal protection, strategies to mitigate these side reactions are often employed in conjunction with Met-containing peptides, regardless of the N-terminal protector. The most common approach is the use of "scavenger" cocktails during TFA cleavage. acs.orgacs.org These cocktails contain reagents designed to trap the reactive carbocations and prevent oxidation. acs.orgpeptide.com For instance, thioanisole (B89551) and 1,2-ethanedithiol (B43112) (EDT) are effective cation scavengers, while dimethyl sulfide (B99878) (DMS) can help reduce any Met(O) that forms. peptide.comresearchgate.net
Development of Cleavage Solutions for this compound-Protected Peptidesacs.orgpeptide.com
To address the side reactions inherent to methionine, several specialized cleavage cocktails have been developed. These formulations are compatible with standard SPPS strategies, including those that might employ this compound. Their goal is to efficiently deprotect the peptide while minimizing damage to sensitive residues like methionine, cysteine, and tryptophan. acs.orgpeptide.com
Recent research has focused on optimizing these cocktails. One study developed two new cleavage solutions that effectively eliminate oxidation and reduce S-alkylation. acs.orgresearchgate.net An optimal mixture for peptides containing cysteine and methionine was found to be TFA-anisole-trimethylsilyl chloride (TMSCl)-Me₂S-triisopropylsilane (TIS) with a small amount of triphenyl phosphine. acs.orgresearchgate.net For other peptides, TIS was not required. acs.org Another well-established cocktail, Reagent K, is often used as a general-purpose cleavage solution for peptides with sensitive residues. peptide.com Reagent H was specifically designed to prevent methionine oxidation. peptide.compeptide.com
Table 2: Composition of Selected Cleavage Cocktails for Methionine-Containing Peptides
| Reagent Name | Composition (v/v or w/w) | Primary Application / Notes |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (2.5%) | General use for peptides with sensitive residues (Met, Cys, Trp, Tyr). peptide.com |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%), Ammonium Iodide (1.5%) | Specifically designed to prevent methionine oxidation. peptide.com |
| Optimized TMSCl Cocktail | TFA/Anisole/TMSCl/Me₂S/TIS (+ PPh₃) | Eradicates oxidation and reduces S-alkylation, especially effective for Cys/Met-containing peptides. acs.orgresearchgate.net |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (2%) | Does not prevent methionine oxidation but is useful for scavenging trityl-based protecting groups. peptide.com |
Bioincorporation of this compound Analogs and Trifluoromethylated Methionine
Beyond chemical synthesis, there is significant interest in incorporating non-canonical amino acids (ncAAs) directly into proteins within living cells or cell-free systems. This approach, known as genetic code expansion, allows for the creation of proteins with novel functions.
While direct bioincorporation of this compound is not commonly reported, research into related fluorinated analogs is active. The focus has largely been on replacing the side-chain methyl group of methionine with a trifluoromethyl (CF₃) group, creating trifluoromethyl-methionine (tfmM). acs.orgnih.gov The biosynthetic incorporation of tfmM has been challenging due to cellular toxicity and incompatibility with the natural protein synthesis machinery. nih.gov However, recent breakthroughs using cell-free synthesis systems have enabled the highly efficient incorporation of tfmM into proteins like Cyclophilin A. nih.gov Importantly, the resulting protein retains its native structure and function, demonstrating that tfmM can serve as a viable methionine surrogate in this context. nih.gov The trifluoromethyl group serves as a powerful probe for ¹⁹F NMR spectroscopy, a technique used to study protein structure, dynamics, and interactions. acs.orgnih.gov
Other studies have investigated the bioincorporation of different methionine analogs. For example, trifluoroselenomethionine (TFSeM), a selenium-containing analog, was found to be converted by E. coli enzymes into selenomethionine (B1662878), indicating a loss of the trifluoromethyl group in vivo. nih.gov This highlights the complex metabolic pathways that can affect the fate of ncAAs within a cell.
Cell-Free Protein Synthesis for High-Efficiency Incorporation of Trifluoromethyl-Methionine into Proteins
The site-specific incorporation of non-canonical amino acids into proteins is a powerful tool in protein engineering and chemical biology. Trifluoromethyl-methionine (tfmM), an analog of methionine, has garnered significant interest due to the unique properties conferred by the trifluoromethyl group. nih.gov However, the biosynthetic incorporation of tfmM and other trifluoromethyl-bearing amino acids in living cells presents considerable challenges, including cytotoxicity and incompatibility with natural tRNA synthetases. nih.govresearchgate.netresearchgate.net Cell-free protein synthesis (CFPS) has emerged as a robust and highly efficient alternative to overcome these limitations. nih.govresearchgate.netresearchgate.net
CFPS systems, which utilize cellular machinery for transcription and translation in an in-vitro environment, offer an open platform that allows for the direct addition of non-canonical amino acids to the reaction mixture. neb.combeilstein-journals.org This approach bypasses the cellular uptake and metabolic pathways that can hinder the incorporation of amino acid analogs in vivo. nih.gov Research has demonstrated that CFPS enables the incorporation of tfmM into proteins at remarkably high levels, a feat that is often impossible to achieve through conventional biosynthetic methods. nih.govresearchgate.netresearchgate.net
A notable example is the high-efficiency incorporation of tfmM into the protein Cyclophilin A (CypA) using an E. coli-based cell-free system. nih.govresearchgate.netresearchgate.net This study successfully demonstrated that not only could tfmM be readily incorporated into all five methionine positions of CypA, but the resulting tfmM-CypA protein retained its native structure and function. nih.govresearchgate.netresearchgate.net The ability to produce large quantities of proteins containing tfmM through CFPS significantly broadens the applicability of techniques like ¹⁹F NMR spectroscopy for detailed studies of protein structure, dynamics, and interactions. nih.govresearchgate.net
Interactive Data Table: Research Findings on Cell-Free Synthesis of Trifluoromethyl-Methionine Containing Proteins
| Protein Studied | Synthesis System | Key Findings | Reference |
| Cyclophilin A (CypA) | E. coli-based cell-free synthesis | Remarkably high incorporation efficiency of tfmM, impossible via biosynthetic means. nih.govresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.net |
| tfmM-CypA retained peptidyl prolyl cis/trans isomerase activity. nih.govresearchgate.netresearchgate.net | |||
| tfmM-CypA bound its native substrate and the inhibitor Cyclosporine A with similar affinity to the wild-type protein. nih.govresearchgate.net | |||
| General Polypeptides | E. coli-based cell-free synthesis | CFPS is well-suited for producing proteins with modified or unnatural amino acids. neb.com | neb.comnih.gov |
| The open nature of CFPS allows for manipulation of components to facilitate non-canonical amino acid incorporation. nih.gov |
Structural and Functional Consequences of this compound Analog Incorporation into Polypeptides
The substitution of methionine with its trifluoromethyl analog, trifluoromethionine (B1219614) (tfmM), has been shown to be a valuable strategy for probing protein structure and function without causing significant perturbations. The trifluoromethyl group introduces unique physicochemical properties, such as enhanced hydrophobicity and a sensitive ¹⁹F NMR signal, making it a powerful biophysical probe. nih.gov
The primary utility of incorporating tfmM lies in its application as a probe for ¹⁹F NMR spectroscopy. nih.govacs.org The trifluoromethyl group provides a highly sensitive and distinct NMR signal that is exquisitely responsive to the local chemical environment. nih.govresearchgate.net This allows for detailed investigations into protein structure, dynamics, and interactions with ligands. nih.govacs.org For example, in studies with tfmM-labeled λ lysozyme, ¹⁹F NMR spectra revealed subtle conformational changes in the protein structure upon ligand binding. acs.org Furthermore, ¹⁹F NMR studies on tfmM-CypA provided valuable structural information on the solvent exposure of the incorporated residues. nih.govresearchgate.net
Interactive Data Table: Structural and Functional Impact of Trifluoromethyl-Methionine Analog Incorporation
| Protein Studied | Analog Incorporated | Structural Impact | Functional Impact | Reference |
| Bacteriophage λ lysozyme | Trifluoromethionine (tfmM) | Minimal structural perturbation; ¹⁹F NMR indicated subtle conformational changes. acs.org | Enzymatic activity was analogous to the wild-type enzyme (≥90%). acs.org | acs.org |
| Cyclophilin A (CypA) | Trifluoromethionine (tfmM) | Structure was not disturbed, allowing for ¹⁹F NMR studies of solvent exposure. nih.govresearchgate.net | Retained peptidyl prolyl cis/trans isomerase activity and substrate/inhibitor binding affinity. nih.govresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.net |
| General Peptides | Trifluoromethyl-containing amino acids | Preserved native peptide structure. nih.gov | Improved metabolic stability, bioavailability, and cellular membrane permeability. nih.gov | nih.gov |
| Calmodulin (CaM) | Methionine oxidation (mimicked by M to Q mutation) | Perturbed the Ca-dependent structural shift between closed and open states. nih.gov | Diminished regulation of the ryanodine (B192298) receptor. nih.gov | nih.gov |
Mechanistic Investigations of Biochemical Pathways and Enzymatic Interactions Involving N Trifluoroacetyl Methionine
N-(Trifluoroacetyl)methionine and its Role in Probing Methionine Metabolic Pathways
The metabolism of methionine is central to numerous cellular functions, including protein synthesis, methylation reactions, and the production of other sulfur-containing compounds. Understanding the pathways that govern methionine flux—such as the salvage, transamination, and one-carbon metabolism pathways—is crucial. Chemical probes and analogs of methionine are vital for elucidating the mechanisms and regulation of these complex networks.
Interrogation of the Methionine Salvage Pathway via Labeled Analogs
The methionine salvage pathway (MSP) is a critical metabolic route that regenerates methionine from 5'-methylthioadenosine (MTA), a byproduct of polyamine and ethylene (B1197577) biosynthesis. nih.gov This pathway is essential for conserving the sulfur atom, which is metabolically expensive to acquire. nih.gov The MSP involves a series of enzymatic steps to convert the ribose moiety of MTA back into the carbon backbone of methionine. researchgate.netnih.gov The use of labeled substrate analogs is a common technique to trace the flow of metabolites through such pathways and to study the kinetics and specificity of the involved enzymes. While isotopically labeled methionine and its analogs are frequently used for these purposes, specific studies detailing the use of this compound as a labeled probe to interrogate the methionine salvage pathway are not prominently featured in the reviewed scientific literature.
Analysis of the Methionine Transamination Pathway and its Regulatory Mechanisms
The methionine transamination pathway represents another key route for methionine catabolism, converting methionine into its corresponding α-keto acid, α-keto-γ-methylthiobutyrate (KMTB). nih.gov This pathway is involved in regulating hepatic glucose metabolism. nih.gov Studies have utilized various methionine analogs to investigate the flux through this pathway and its regulatory control points. nih.gov For instance, research has shown that while structurally similar compounds can be tested for their ability to influence metabolic events like PGC-1α acetylation, not all analogs are effective. nih.gov The derivatization of amino acids with groups like the trifluoroacetyl moiety is a known technique for analytical purposes, such as in gas chromatography-mass spectrometry, to improve volatility and detection. researchgate.net However, detailed research findings on the specific use of this compound to analyze the methionine transamination pathway or its regulatory mechanisms have not been identified in the surveyed literature.
Contributions to the Understanding of One-Carbon Metabolism
One-carbon metabolism is a complex network of interconnected biochemical reactions essential for the synthesis of nucleotides (purines and thymidine) and for providing methyl groups for numerous methylation reactions, including epigenetic modifications. nih.govcreative-proteomics.com The methionine cycle is a core component of one-carbon metabolism, regenerating methionine from homocysteine and producing the universal methyl donor, S-adenosylmethionine (SAM). creative-proteomics.comtavernarakislab.gr The study of this network often involves the use of nutrient modulation and labeled metabolites to understand its regulation and impact on cellular health and disease. mdpi.com While the central role of methionine in this pathway is well-established, specific contributions to the understanding of one-carbon metabolism arising directly from the use of this compound as an investigative tool are not detailed in the available research.
Enzyme-Substrate Interactions with this compound and its Derivatives
The introduction of a trifluoroacetyl group to methionine significantly alters its interaction with enzymes that normally recognize and process the natural amino acid. This modification allows for detailed studies of enzyme specificity, active site architecture, and catalytic mechanisms.
Substrate Specificity and Kinetic Analysis with Methioninase (L-methionine γ-lyase)
Aminoacylases (N-acyl amino acid amidohydrolases, EC 3.5.1.14) are enzymes that stereospecifically hydrolyze N-acyl-L-amino acids to produce an L-amino acid and a carboxylic acid. bibliotekanauki.pl These enzymes exhibit broad substrate specificity and are of significant industrial interest for the resolution of racemic amino acid mixtures. d-nb.infowikipedia.org
Research on an aminoacylase (B1246476) purified from Micrococcus agilis demonstrated its activity towards a variety of acylated amino acids. bibliotekanauki.pl In a comparative study of substrate specificity, N-(Trifluoroacetyl)-DL-methionine was found to be an exceptionally effective substrate for this enzyme. The activity with N-(Trifluoroacetyl)-DL-methionine was significantly higher than with other acetylated amino acids, including the parent compound N-Acetyl-DL-methionine. bibliotekanauki.pl The halogenated trifluoroacetyl group appeared to greatly enhance the rate of hydrolysis. bibliotekanauki.pl
The relative activity of the M. agilis aminoacylase with various substrates is detailed in the table below, highlighting the profound effect of the trifluoroacetyl modification.
| Substrate | Relative Activity (%) |
| N-Acetyl-DL-phenylglycine | 100 |
| N-Chloroacetyl-DL-phenylglycine | 167 |
| N-Acetyl-DL-methionine | 130 |
| N-Trifluoroacetyl-DL-methionine | 531 |
| N-Acetyl-DL-phenylalanine | 38 |
| N-Acetyl-DL-valine | 114 |
| N-Acetyl-DL-leucine | 103 |
| Data sourced from a study on the substrate specificity of aminoacylase from M. agilis. The substrates were applied at a concentration of 1.2 x 10⁻² M. bibliotekanauki.pl |
This high level of activity suggests that the electron-withdrawing nature and steric properties of the trifluoroacetyl group are highly favorable for binding and catalysis within the active site of this particular aminoacylase. In contrast, other enzymes like L-methioninase (also known as L-methionine γ-lyase or MGL), which degrades methionine, are studied for their therapeutic potential in depleting methionine in cancer cells. nih.govwaocp.com While MGL acts on L-methionine and various analogs, specific kinetic data for this compound with MGL is not as extensively documented as for aminoacylases. nih.govuwaterloo.ca
Examination of Methionine Adenosyltransferase (MAT) Activity with Trifluoroacetylated Substrates
Methionine adenosyltransferase (MAT) is a crucial enzyme that catalyzes the formation of S-adenosyl-L-methionine (SAM), a primary methyl group donor in numerous biological reactions. nih.gov The activity of MAT is essential for cellular processes, including methylation, polyamine synthesis, and glutathione (B108866) production. nih.gov
Studies have been conducted to understand how modifications to the methionine substrate, such as trifluoroacetylation, affect MAT activity. While direct studies on this compound as a substrate for MAT are not extensively detailed in the provided results, the broader context of substrate specificity and enzyme-ligand interactions is relevant. The catalytic reaction for MAT is the synthesis of S-adenosyl-L-methionine from ATP and L-methionine. jax.orgebi.ac.uk The enzyme's active site recognizes specific features of the methionine molecule.
The introduction of a bulky and highly electronegative trifluoroacetyl group at the amino terminus of methionine would significantly alter its chemical properties. This modification could sterically hinder the proper binding of the substrate within the MAT active site, potentially making it a poor substrate or an inhibitor. Research on MAT from various organisms has highlighted the importance of the amino group for substrate recognition and catalysis.
Further investigation into the interaction of this compound with MAT could provide insights into the enzyme's active site topology and its tolerance for substrate modifications. Such studies are often part of a broader effort to develop specific inhibitors for MAT, which is a target for therapeutic intervention in various diseases.
Stereoselective Enzymatic Conversions involving Methionine Derivatives
Enzymes are known for their high stereoselectivity, and this property is exploited in various biocatalytic processes. The conversion of racemic mixtures of N-acetylated amino acids into enantiomerically pure L- or D-amino acids is a well-established industrial process. ed.ac.ukfrontiersin.org
A multi-enzyme cascade reaction has been developed for the stereoselective production of γ-oxyfunctionalized amino acids. researchgate.net This system utilizes an N-acylamino acid racemase (NAAAR) and a stereoselective L-selective aminoacylase. researchgate.netmdpi.com In a notable example, this cascade was used to convert racemic N-acetylmethionine into L-methionine-(S)-sulfoxide with a high yield and diastereomeric excess. frontiersin.orgresearchgate.net This demonstrates the potential for enzymatic systems to perform highly specific oxidations on methionine derivatives.
The enzymes involved in these cascades, such as NAAAR and aminoacylases, exhibit broad substrate scope, suggesting they could potentially act on this compound. frontiersin.orgresearchgate.net However, the efficiency of such a conversion would depend on the enzyme's tolerance for the trifluoroacetyl group. The increased steric bulk and electron-withdrawing nature of the trifluoroacetyl group compared to an acetyl group could influence the rate and stereoselectivity of the enzymatic reaction.
Further research in this area could lead to the development of novel biocatalytic routes for the synthesis of chiral trifluoromethyl-containing compounds, which are of significant interest in medicinal chemistry.
This compound as a Molecular Probe in Biological Systems
The unique properties of the trifluoromethyl group make this compound and related compounds powerful molecular probes for studying biological systems, particularly through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
¹⁹F NMR spectroscopy is a highly sensitive technique for probing protein structure, dynamics, and interactions. nih.govacs.org The fluorine-19 nucleus has a high gyromagnetic ratio and 100% natural abundance, and its chemical shift is exquisitely sensitive to the local environment. acs.orgresearchgate.net The introduction of a trifluoromethyl group, as in trifluoromethyl-methionine (Tfm), provides a powerful ¹⁹F NMR probe. researchgate.net
The incorporation of Tfm into proteins allows for the study of:
Protein Conformation: The ¹⁹F chemical shift of a Tfm residue is highly sensitive to its local environment within the protein structure. acs.orgescholarship.org Changes in protein conformation, such as those induced by ligand binding or unfolding, can be monitored by observing changes in the ¹⁹F NMR spectrum. acs.org
Protein Dynamics: ¹⁹F NMR relaxation parameters can provide information about the motional properties of the protein at the site of the label. acs.org This allows for the characterization of protein dynamics over a wide range of timescales.
Solvent Exposure: The accessibility of the trifluoromethyl group to the solvent can be assessed using paramagnetic relaxation enhancement (PRE) experiments, providing information about the residue's location within the protein structure. nih.govresearchgate.net
A significant challenge in these studies is the efficient and site-specific incorporation of Tfm into proteins. researchgate.net Cell-free synthesis systems have shown great promise in overcoming the limitations of in vivo incorporation methods, allowing for high-level incorporation of Tfm without disrupting protein structure and function. nih.govresearchgate.net For instance, high-efficiency incorporation of trifluoromethyl-methionine into Cyclophilin A was achieved using a cell-free synthesis system, enabling detailed ¹⁹F NMR studies. nih.gov
Table 1: Applications of ¹⁹F NMR with Trifluoromethyl-Methionine in Protein Studies
| Application | Technique/Observation | Reference |
|---|---|---|
| Protein Folding and Stability | Monitoring changes in ¹⁹F chemical shifts upon denaturation. | acs.org |
| Protein-Ligand Interactions | Observing changes in ¹⁹F chemical shifts upon ligand binding. | nih.govacs.org |
| Protein Dynamics | Measuring ¹⁹F relaxation parameters (T₁, T₂). | acs.org |
| Solvent Accessibility | Using paramagnetic relaxation enhancement (PRE). | nih.govresearchgate.net |
The sensitivity of the ¹⁹F NMR signal of a trifluoromethyl probe makes it an excellent tool for studying the intricacies of enzyme active sites and the process of ligand binding. acs.org By incorporating trifluoromethyl-methionine into or near an enzyme's active site, researchers can gain valuable insights into:
Active Site Environment: The ¹⁹F chemical shift provides information about the polarity and electrostatic environment of the active site. escholarship.org
Conformational Changes upon Ligand Binding: The binding of a substrate or inhibitor can induce conformational changes in the active site, which can be detected as changes in the ¹⁹F NMR spectrum. plos.orgfrontiersin.org This allows for the characterization of induced-fit mechanisms. plos.org
Ligand Binding Affinity: ¹⁹F NMR can be used to measure the binding affinity of ligands to an enzyme by titrating the protein with the ligand and monitoring the changes in the ¹⁹F spectrum. nih.gov
For example, studies on peptide deformylase have used structural and biochemical analyses to reconstruct the sequence of events during ligand binding, revealing how the reshaping of a hydrophobic pocket drives the closure of the active site. plos.org Similarly, investigations into adenylate kinase have utilized NMR to characterize high-energy conformational states that are crucial for catalysis. nih.gov While these studies did not specifically use this compound, the principles are directly applicable to the use of trifluoromethyl probes in enzymology.
The use of trifluoromethyl-containing probes, in conjunction with ¹⁹F NMR, provides a powerful approach to dissecting the complex interplay between enzyme structure, dynamics, and function at a molecular level.
Advanced Chromatographic and Mass Spectrometric Techniques for this compound Characterization
Chromatographic separation coupled with mass spectrometric detection forms the cornerstone of analytical strategies for this compound. These powerful hyphenated techniques enable its identification and quantification with high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) Coupled with Derivatization Strategies (e.g., N-trifluoroacetyl-i-propyl esters, Trimethylsilyl Derivatives)
Gas chromatography-mass spectrometry (GC-MS) is a fundamental technique for the analysis of volatile amino acid derivatives like this compound. ubbcluj.ro To enhance volatility for GC analysis, amino acids, including methionine, are converted into specific derivatives. nih.govnih.gov The N-trifluoroacetyl (TFA) group itself is part of this derivatization, but often the carboxyl group must also be esterified.
Common derivatization strategies include the formation of N-trifluoroacetyl-i-propyl (TFA-IP) esters or n-butyl esters. nih.govnih.govresearchgate.netacs.org The TFA-IP derivative of methionine has been specifically noted in analytical studies. nist.gov These derivatization methods involve a two-step process: esterification of the carboxyl group followed by acylation of the amino group. ubbcluj.ro The resulting derivatives, such as N-TFA-n-butyl esters, are sufficiently volatile and thermally stable for GC separation. nih.govacs.org GC-MS provides detailed structural information through characteristic fragmentation patterns upon electron ionization, allowing for unambiguous identification. nih.govnist.gov For instance, the electron ionization mass spectra of N-methyl-N-TFA-L-methionine derivatives show competing fragmentation processes influenced by the sulfur atom, leading to characteristic thionium (B1214772) ions like [CH₃S=CH₂]⁺ (m/z 61). nih.gov
The use of selected ion monitoring (SIM) in GC-MS significantly increases sensitivity, enabling the detection of picogram levels of the analyte, which is crucial for analyzing samples with low concentrations, such as in the diagnosis of inborn errors of metabolism. ubbcluj.ro
Table 1: GC-MS Derivatization Strategies for Amino Acid Analysis This table is interactive. Users can sort and filter the data.
| Derivative Name | Abbreviation | Volatility | Stability | Key Research Findings | Citations |
| N-trifluoroacetyl-iso-propyl ester | TFA-IP | High | Good | Compared with other derivatives for stable isotope analysis; suitable for GC/C/IRMS. | nih.govresearchgate.net |
| N-trifluoroacetyl-n-butyl ester | TFA-n-butyl | High | Good | Established method for amino acid analysis in diverse samples; allows comparison between GC and ion-exchange chromatography. | nih.govresearchgate.netacs.org |
| Trimethylsilyl derivative | TMS | High | Moderate | Commonly used for making compounds volatile for GC analysis, though less discussed for TFA-methionine specifically. | nih.gov |
| N-acetyl-i-propyl ester | NAIP | Good | Good | Assessed as a derivative for carbon isotope determinations. | nih.govresearchgate.net |
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
High-Performance Liquid Chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS) offer powerful alternatives for analyzing this compound, particularly in complex biological matrices where derivatization for GC might be cumbersome or undesirable. google.comnih.gov HPLC methods often utilize reversed-phase columns, such as C18, to separate amino acids and their derivatives. google.comnih.gov
For instance, a typical HPLC separation might employ a mobile phase gradient of aqueous trifluoroacetic acid (TFA) and acetonitrile (B52724) to elute compounds from a C18 column. nih.govnih.gov LC-MS/MS provides exceptional selectivity and sensitivity for quantification. nih.govnih.gov This is achieved by selecting a specific precursor ion (the molecular ion of this compound) and monitoring its characteristic product ions after collision-induced dissociation. This multiple reaction monitoring (MRM) approach minimizes interferences from the sample matrix. d-nb.info While some methods focus on analyzing underivatized amino acids, the principles are readily adaptable. nih.govsielc.com LC-MS/MS has been successfully used to quantify methionine and its oxidized form, methionine sulfoxide (B87167), in complex protein digests, demonstrating the technique's robustness for methionine-containing species. nih.gov
Table 2: Representative HPLC and LC-MS/MS Parameters for Amino Acid Derivative Analysis This table is interactive. Users can sort and filter the data.
| Technique | Column | Mobile Phase | Detection | Application | Citations |
| HPLC | Finepak SIL C18 | 60 mM phosphoric acid buffer (pH 2.5)/acetonitrile (85/15) | UV (210 nm) | Analysis of N-trifluoroacetyl amino acid preparation. | google.com |
| LC-MS/MS | AquaSep C18 | Gradient of 0.1% aqueous TFA to 50% acetonitrile | ESI-MS/MS | Quantification of methionine and methionine sulfoxide in protein digests. | nih.gov |
| UHPLC | Accucore | Isocratic | Electrochemical | Fast analysis of neuroactive amino acids after OPA derivatization. | lcms.cz |
| LC-MS | Imtakt Intrada Amino Acid | Gradient of ACN/formic acid and ACN/ammonium formate | ESI-MS | Absolute quantification of underivatized amino acids. | nih.gov |
Optimization of Derivatization Procedures for High-Precision Stable Isotope Analysis (e.g., GC/C/IRMS)
Gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) is a highly sensitive method for determining compound-specific stable isotope ratios (e.g., δ¹³C, δ¹⁵N), providing insights into metabolic pathways and trophic interactions. nih.govawi.de The analysis of this compound requires derivatization to make it volatile, but this step can introduce isotopic fractionation, which must be accurately corrected. alexandraatleephillips.com
The choice of derivative is critical. N-trifluoroacetyl-i-propyl (TFA-IP) esters have been evaluated alongside other derivatives for their suitability in GC/C/IRMS. nih.govresearchgate.net Studies comparing various derivatives have shown that while fluorinated derivatives like TFA esters are popular due to their volatility, they can introduce significant isotopic fractionation. alexandraatleephillips.com For example, a known isotope effect occurs at the TFA carbonyl carbon during derivatization, and nitrogen isotope fractionation has also been observed. alexandraatleephillips.com N-acetyl derivatives are sometimes preferred as they are more stable and may yield better agreement with other measurement techniques. alexandraatleephillips.com Therefore, optimizing the derivatization procedure and applying accurate correction factors are essential for achieving high-precision stable isotope data for this compound. nih.govalexandraatleephillips.com
Sophisticated Spectroscopic Methods for Structural and Dynamic Insights
Beyond chromatography and mass spectrometry, advanced spectroscopic methods provide detailed information on the three-dimensional structure, conformation, and electronic environment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Enantiodiscrimination Studies (e.g., 1H, 19F NMR Chemical Shifts, Solvent Paramagnetic Relaxation Enhancements)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. ¹H NMR provides information on the molecular backbone and side-chain conformations through the analysis of chemical shifts and ³JHH coupling constants. beilstein-journals.org
Crucially, both ¹H and ¹⁹F NMR are powerful techniques for enantiodiscrimination—the ability to distinguish between the D and L enantiomers of this compound. This is often achieved by using a chiral solvating agent (CSA), which forms transient diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum. rsc.orgnih.gov Quinine has been shown to be a highly effective CSA for N-trifluoroacetyl amino acids, including methionine, leading to significant chemical shift nonequivalence in both ¹H and ¹⁹F NMR spectra. rsc.orgresearchgate.net Similarly, C₂-symmetrical bis-thiourea derivatives have demonstrated remarkable enantiodiscrimination capabilities for N-TFA amino acids. nih.govacs.org The ¹⁹F nucleus is particularly sensitive to its local chemical environment, making ¹⁹F NMR a highly effective probe for studying protein structure and interactions when a trifluoroacetyl or trifluoromethyl group is present. nih.govscholaris.caed.ac.uk
Table 3: NMR Enantiodiscrimination of N-Trifluoroacetyl Amino Acids This table is interactive. Users can sort and filter the data.
| Chiral Solvating Agent (CSA) | Nucleus Observed | Key Finding | Application | Citations |
| Quinine | ¹H, ¹⁹F | High nonequivalence values observed, allowing differentiation of enantiomers. | Enantiodiscrimination and quantification of amino acid derivative mixtures. | rsc.orgresearchgate.net |
| Bis-thiourea derivative (TFTDA) | ¹H, ¹⁹F | Shows remarkable propensity to enantiodiscriminate N-TFA amino acid derivatives. | High-quality quantification of enantiomers, even in dilute conditions. | nih.govacs.org |
Synchrotron-Based Techniques: Extended X-ray Absorption Fine Structure (EXAFS) for Elemental and Local Structure Determination
Synchrotron-based techniques, particularly X-ray Absorption Spectroscopy (XAS), offer element-specific insights into the local atomic and electronic structure of materials. nrel.govnih.gov The XAS spectrum is divided into the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions. nrel.govnih.gov
For this compound, EXAFS at the sulfur K-edge can provide precise information about the local environment of the sulfur atom, including bond distances, coordination numbers, and the identity of neighboring atoms. nih.govrsc.org While direct EXAFS studies on isolated this compound are not widely reported, the methodology has been extensively applied to study methionine's coordination to metal centers in biological and model systems. nih.govacs.orgresearchgate.netresearchgate.net For example, Rh K-edge EXAFS confirmed the binding of methionine's thioether group to dirhodium(II) tetraacetate. nih.gov These studies demonstrate the power of EXAFS to determine the precise geometry of the sulfur-containing side chain. By analogy, this technique could be used to investigate structural changes in this compound upon interaction with other molecules or surfaces, providing data that is complementary to NMR and other spectroscopic methods. nrel.govlehigh.edu
Computational Chemistry and In Silico Modeling for Mechanistic Understanding
Computational chemistry and in silico modeling have emerged as indispensable tools in modern chemical research, providing deep insights into molecular structures, properties, and reaction mechanisms at an atomic level. For this compound, these advanced computational approaches offer a powerful means to understand its electronic characteristics, conformational dynamics, and chemical reactivity, which are difficult to probe experimentally. By simulating molecular behavior, researchers can predict reaction outcomes, elucidate complex biological pathways, and guide the design of new experiments.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable data on electron distribution, orbital energies, and the thermodynamics and kinetics of chemical reactions. For derivatives of methionine, DFT calculations have been instrumental in understanding their fundamental properties.
DFT studies on model peptides like N-acetylmethionine amide have successfully elucidated one-electron oxidation mechanisms. nih.gov These calculations can map out the entire reaction coordinate, identifying transition states and intermediates, thereby testifying to and complementing experimental findings. nih.gov Such theoretical investigations are critical for predicting how the introduction of a highly electronegative trifluoroacetyl group would influence the oxidation susceptibility of the methionine sulfur atom. The electron-withdrawing nature of the CF3 group is expected to significantly alter the electron density distribution across the molecule, a phenomenon that can be precisely quantified by DFT.
In conformational analysis, DFT methods, such as the ωB97X-D functional with an augmented correlation-consistent basis set (aug-cc-pVTZ), have been used to determine the geometries and relative energies of the most stable conformers of N-acetylated methionine derivatives. beilstein-journals.org These calculations, performed in both the isolated phase and with implicit solvent models, reveal the subtle interplay of forces, including intramolecular hydrogen bonds and steric effects, that dictate the molecule's preferred shape. beilstein-journals.org For instance, Natural Bond Orbital (NBO) analysis, a common post-computation analysis, can quantify hyperconjugative interactions that contribute to conformational stability. beilstein-journals.org
Furthermore, DFT calculations provide key electronic parameters that are crucial for understanding reactivity. A study on trifluoroselenomethionine, an analog of trifluoromethionine (B1219614), utilized DFT to calculate optimized geometries and bond lengths, which showed good agreement with experimental EXAFS (Extended X-ray Absorption Fine Structure) data. nih.gov The calculations also revealed changes in bond lengths upon substitution of a methyl group with a trifluoromethyl group, such as a shortening of the S–CF3 bond and an elongation of the adjacent S–CH2 bond. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also key outputs of DFT calculations, and their energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.govfrontiersin.org
Below is a table summarizing typical data obtained from DFT calculations on methionine derivatives, illustrating the kind of insights these methods provide.
| Parameter | Typical Finding for Methionine Derivatives | Significance |
| Optimized Geometry | Provides precise bond lengths (e.g., S-C, C-N) and angles. For trifluoroselenomethionine, calculated Se-C bond lengths were within 0.02 Å of experimental values. nih.gov | Predicts the most stable 3D structure of the molecule. |
| Relative Conformer Energies | Determines the energy difference (ΔG, ΔE) between various rotational isomers (conformers). For N-acetyl-L-methionine methyl ester, 11 stable conformers were identified. beilstein-journals.org | Explains the conformational preferences and flexibility of the molecule in different environments. beilstein-journals.org |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity; a smaller gap suggests higher reactivity. nih.govfrontiersin.org |
| NBO Analysis | Quantifies intramolecular interactions, such as the hyperconjugative energy (E(2)) of an nO→σ*N–H interaction, which indicates hydrogen bonding. beilstein-journals.org | Elucidates the nature and strength of non-covalent interactions governing molecular stability. beilstein-journals.org |
This table is generated based on findings for related N-acetylated and trifluoromethylated amino acids and represents the type of data derivable for this compound.
Molecular Dynamics Simulations to Predict Conformational Behavior and Interactions
While DFT provides a static picture of a molecule's most stable states, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, folding processes, and intermolecular interactions in a simulated environment that can mimic physiological conditions. researchgate.netnih.gov
For this compound, MD simulations can predict its conformational landscape in aqueous solution. By tracking the molecule's trajectory over nanoseconds or microseconds, one can identify the most populated conformations and the transitions between them. This is particularly important for understanding how the bulky and electronegative trifluoroacetyl group affects the flexibility of the amino acid backbone and the orientation of its side chain. Studies on N-terminal acetylated proteins, for instance, show that acetylation can induce a higher propensity for helical structures at the N-terminus. nih.gov
A key application of MD is to study the interaction of a molecule with its environment, such as water or biological macromolecules. nih.govnih.gov Simulations of methionine residues within proteins have shown that their structural fluctuations are essential for explaining their susceptibility to oxidation. nih.gov A static picture, like a crystal structure, is often insufficient because the dynamic accessibility of the sulfur atom to oxidizing agents is the determining factor. nih.gov MD simulations can quantify this accessibility through metrics like the solvent-accessible surface area (SASA) or the water coordination number around the sulfur atom, which have been shown to correlate well with experimentally measured oxidation rates. nih.govplos.orgnih.gov
When this compound interacts with a protein, such as an enzyme, MD simulations can reveal the specific interactions that stabilize the binding. This includes identifying key hydrogen bonds, hydrophobic contacts, and electrostatic interactions. acs.org Mixed-solvent MD simulations, where small organic probes are added to the water, can be used to map a protein's binding sites and identify "hot spots" that are crucial for ligand recognition. nih.govuzh.ch
The table below details the types of insights that can be gained from MD simulations of this compound.
| Simulation Output | Information Provided | Relevance to this compound |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions over time from a reference structure. | Indicates the stability of the molecule's conformation or its binding pose within a protein active site. researchgate.net |
| Root-Mean-Square Fluctuation (RMSF) | Calculates the fluctuation of each atom around its average position. | Highlights flexible regions of the molecule, such as the trifluoroacetyl group or the thioether side chain. researchgate.net |
| Solvent-Accessible Surface Area (SASA) | The surface area of the molecule (or a specific atom like sulfur) that is accessible to the solvent. nih.gov | Helps predict the reactivity of the methionine sulfur, as higher solvent exposure often correlates with higher oxidation rates. nih.govnih.gov |
| Radial Distribution Function (RDF) | Describes the probability of finding a particle (e.g., a water molecule) at a certain distance from a reference atom. | Characterizes the solvation shell around the molecule and specific functional groups, revealing how it interacts with water. |
| Interaction Energy Analysis | Decomposes the total binding energy into contributions from specific residues or interaction types (e.g., van der Waals, electrostatic). | Quantifies the strength of interaction with a biological target and identifies key residues responsible for binding. acs.org |
This table is illustrative of standard analyses performed in molecular dynamics simulations of biomolecules and their interactions.
In Silico Prediction of Chemical Reactivity and Pathway Analysis
In silico methods for predicting chemical reactivity and metabolic pathways are crucial for understanding the potential fate of a molecule in a chemical or biological system. europa.eu These approaches range from applying conceptual DFT principles to employing complex algorithms that map entire reaction networks. frontiersin.orgrsc.org
Conceptual DFT provides a framework for defining and calculating chemical reactivity descriptors. frontiersin.org These descriptors, such as electronegativity (χ), global hardness (η), and electrophilicity (ω), can be derived from the energies of the frontier molecular orbitals (HOMO and LUMO). frontiersin.org By calculating these indices for this compound, one can quantitatively predict its propensity to act as an electron donor or acceptor in reactions. Fukui functions and dual descriptors can further pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack, offering a detailed map of its reactive sites. frontiersin.org
Beyond general reactivity, computational tools can be used to analyze specific transformation pathways. For example, the methionine salvage pathway, which regenerates methionine from its derivatives, has been successfully mapped using computational approaches to identify the necessary enzymes. plos.org Similar methods could be applied to predict whether this compound could enter and be processed by related metabolic pathways. In silico models have been developed specifically to predict the oxidation liability of methionine residues in proteins, a critical degradation pathway. plos.orgnih.gov These models often use structural and dynamic information (e.g., from MD simulations) to predict which methionine residues are most at risk. plos.org
Automated reaction pathway prediction methods combine quantum chemical calculations with graph theory to explore the complex chemical space connecting reactants and products. rsc.orgaps.org These algorithms can discover plausible reaction mechanisms, including intermediates and transition states, with minimal human input, making them powerful tools for exploring the potential degradation or metabolic pathways of this compound. nih.govresearchgate.net
The following table summarizes key in silico methods for reactivity and pathway prediction.
| Method/Descriptor | Description | Application to this compound |
| Conceptual DFT Descriptors | Calculation of global reactivity indices like hardness (η) and electrophilicity (ω). frontiersin.org | Predicts overall chemical stability and reactivity in comparison to other molecules. |
| Fukui Functions / Dual Descriptor | Identifies the most reactive sites within a molecule for nucleophilic (f+) and electrophilic (f-) attack. frontiersin.org | Pinpoints whether the sulfur, carbonyl carbon, or another site is the most likely center of reaction. |
| Metabolic Pathway Analysis | Uses genomic and metabolomic data to reconstruct metabolic networks and predict metabolite flux. nih.govresearchgate.net | Assesses the likelihood that this compound could be a substrate or inhibitor for enzymes in methionine metabolism. mpg.decreative-proteomics.com |
| Automated Reaction Path Finding | Algorithms that search for low-energy paths on a potential energy surface connecting reactants and products. rsc.orgaps.org | Can be used to predict potential degradation products and mechanisms under specific conditions (e.g., hydrolysis, oxidation). |
| QSAR Models | (Quantitative) Structure-Activity Relationship models that correlate molecular structure with chemical or biological activity. europa.eu | Could be used to predict properties like toxicity or metabolic stability based on the structure of this compound. |
This table outlines computational approaches applicable to predicting the chemical behavior and fate of this compound.
Conclusion
N-(Trifluoroacetyl)methionine stands as a testament to the power of targeted chemical modification. The introduction of the trifluoroacetyl group transforms the native amino acid into a highly versatile molecule with significant utility across synthetic, analytical, and biochemical research. As a protecting group, it enables the controlled construction of complex peptides. As a chiral building block, it facilitates the stereoselective synthesis of valuable organic intermediates. Finally, as an analytical derivative, it is instrumental in the chromatographic separation and chiral resolution of amino acids. The continued study and application of this compound underscore the importance of fluorinated functional groups and derivatization strategies in advancing modern chemical science.
Emerging Research Frontiers and Future Directions in N Trifluoroacetyl Methionine Studies
Development of Chemoenzymatic and Biocatalytic Routes for N-(Trifluoroacetyl)methionine and its Analogs
The traditional chemical synthesis of this compound, while effective, often involves harsh reagents and conditions. The development of chemoenzymatic and biocatalytic methods represents a significant frontier, promising milder reaction conditions, higher stereoselectivity, and a reduced environmental footprint. nih.gov Biocatalysis is a well-established technology for conducting clean and straightforward stereoselective transformations. nih.gov
Current research in biocatalysis for amino acid synthesis provides a roadmap for this development. Enzymes such as hydrolases, oxidoreductases, and lyases are routinely used to produce chiral amines and amino acids with high enantiopurity. nih.gov For instance, aminotransferases have been explored for the reversible conversion of α-keto acids to their corresponding L-amino acids, a method that could be adapted for methionine analogs. nih.gov A novel method for L-methionine production has been demonstrated using the aminotransferase ARO8 from Saccharomyces cerevisiae, which catalyzes the conversion of α-keto-γ-(methylthio) butyric acid (KMBA) into L-methionine with nearly 100% efficiency. nih.gov
Future work could involve:
Enzyme Screening and Engineering: Identifying or engineering enzymes, such as N-acyl-amino acid acylases or specific amidases, that can catalyze the trifluoroacetylation of methionine or the reverse deacylation reaction with high efficiency and specificity.
One-Pot Chemoenzymatic Processes: Integrating a biocatalytic step with chemical synthesis in a one-pot reaction. For example, an enzymatic reaction could be combined with an alkaline epimerization step to synthesize specific isomers. nih.gov This approach has been successfully used for the synthesis of N-acetyl-d-neuraminic acid. nih.gov
Whole-Cell Biocatalysts: Utilizing engineered microorganisms that overexpress a desired enzyme, such as an aminotransferase, to perform the transformation, simplifying enzyme purification and improving catalyst stability. nih.gov
These strategies, which combine the precision of biocatalysts with the flexibility of chemical synthesis, are expected to yield more efficient and sustainable routes to this compound and a diverse range of its analogs for research and synthetic applications. nih.govrsc.org
Exploration of this compound in the Synthesis of Complex Natural Products and Peptidomimetics
This compound has emerged as a valuable building block in organic synthesis, particularly for creating precursors to complex, biologically active molecules. arkat-usa.org Its trifluoroacetyl (TFA) group serves as a robust protecting group for the amine, which is stable under the acidic conditions required for certain carbon-carbon bond-forming reactions but can be easily removed under alkaline conditions. arkat-usa.org
A key application is in Friedel-Crafts acylation reactions, where this compound derivatives, particularly N-hydroxysuccinimide (OSu) esters, act as effective acyl donors. arkat-usa.orgresearchgate.net This strategy is used to synthesize chiral α-amino phenyl ketones, which are important precursors for a variety of pharmaceuticals. arkat-usa.orgresearchgate.net The TFA group is considered one of the most suitable amine protecting groups for this reaction, superior to others like Boc, which is unstable in the presence of Lewis acids, or Fmoc and Z groups, which can act as acyl acceptors themselves. arkat-usa.org Research has detailed the synthesis of chiral TFA-Met-OSu and its use in Friedel-Crafts acylation to produce α-trifluoroacetamido-γ-methylthioethyl phenyl ketone derivatives in good yields. researchgate.net
In the realm of peptidomimetics—molecules that mimic the structure and function of peptides but have improved stability and bioavailability—the TFA group plays a crucial role. researchgate.net The synthesis of peptidomimetics often involves modifications to the peptide backbone, such as N-alkylation, to enhance their pharmacological properties. nih.govnih.gov The use of this compound allows for specific chemical transformations at other parts of the molecule while the amine is protected, enabling the construction of complex and non-natural peptide structures. arkat-usa.org
Future research is focused on expanding the library of complex molecules built using this intermediate. This includes the synthesis of novel natural product analogs and the design of sophisticated peptidomimetics with tailored therapeutic properties. nih.govoapen.org The stability and reactivity of this compound derivatives make them ideal candidates for combinatorial synthesis strategies aimed at discovering new drug leads. nih.gov
| Lewis Acid | Equivalents of Lewis Acid | Reaction Time | Yield of Product (L-4) | Reference |
|---|---|---|---|---|
| AlCl₃ | 48 | 40 min | 84% | researchgate.net |
| AlBr₃ | 48 | 40 min | Low | researchgate.net |
| GaCl₃ | 48 | 40 min | Low | researchgate.net |
| FeCl₃ | 48 | 40 min | Low | researchgate.net |
Advanced Mechanistic Studies on the Biological Processing and Fate of Trifluoroacetylated Methionine Analogs
Understanding the metabolic fate of this compound is crucial for its application in biological systems. While direct studies on this specific compound are limited, research on related fluorinated and acetylated methionine analogs provides a framework for predicting its biological processing.
The primary metabolic pathway for this compound in a biological system is expected to begin with the enzymatic cleavage of the trifluoroacetyl group. This hydrolysis would likely be catalyzed by non-specific acylases or amidases, releasing native L-methionine and trifluoroacetate (B77799). The liberated L-methionine would then enter its natural metabolic pathways:
Transmethylation: Conversion to S-adenosylmethionine (SAM), the primary methyl donor for numerous biological reactions. nih.gov
Transsulfuration: Conversion of homocysteine, derived from SAM, into cysteine. nih.gov
Protein Synthesis: Incorporation into newly synthesized proteins.
Studies on fluorinated analogs such as L-trifluoromethionine (TFM) have revealed that cellular enzymes can process these molecules, sometimes leading to the formation of reactive and potentially toxic intermediates. nih.govstrath.ac.uk For example, methionine γ-lyase can act on TFM to produce highly reactive thiocarbonyl difluoride. nih.govstrath.ac.uk While the N-trifluoroacetyl group is distinct from the S-trifluoromethyl group of TFM, these studies highlight that cellular machinery can recognize and process fluorinated methionine derivatives. nih.gov
The other product of hydrolysis, trifluoroacetate, is known to be relatively metabolically inert. Understanding the stability of the amide bond in this compound in various cellular compartments and the kinetics of its enzymatic cleavage are key areas for future research. Investigating the potential for off-target effects or the generation of unique metabolites from the trifluoroacetyl moiety will be essential for validating its use as a biological probe. mdpi.com
Integration of Multi-Omics Data with this compound-Based Probes for Systems Biology Approaches
Systems biology aims to understand the complex interactions within a biological system by integrating diverse, high-dimensional datasets ('omics'). wiley.comqub.ac.uk this compound, particularly when isotopically labeled (e.g., with ¹³C, ¹⁵N, or ²H), has significant potential as a chemical probe for these approaches to trace metabolic pathways.
By introducing labeled this compound to cells or organisms, researchers can track the journey of the methionine molecule after the trifluoroacetyl group is removed. This enables a dynamic view of metabolic fluxes through key pathways. nih.gov The data generated can be integrated across multiple omics platforms:
Metabolomics: Quantifying the incorporation of the isotopic label into downstream metabolites of methionine, such as S-adenosylmethionine, homocysteine, and cysteine, providing a direct measure of metabolic pathway activity. mdpi.com
Proteomics: Tracking the incorporation of labeled methionine into newly synthesized proteins, allowing for the measurement of protein turnover rates.
Transcriptomics: Observing how the introduction of the methionine analog perturbs gene expression networks, particularly those related to amino acid metabolism and stress responses. nih.gov
This multi-omics data can then be used to construct and refine computational models of cellular metabolism. nih.gov Such models can help to disentangle the direct and indirect effects of metabolic perturbations and provide a holistic understanding of how cells sense and respond to nutrient availability. nih.govfrontiersin.org This approach could be particularly valuable in studying diseases characterized by altered methionine metabolism, such as certain cancers. mdpi.com
Development of Novel Analytical Platforms for Ultrasensitive Detection and Quantification of this compound in Research Samples
The accurate detection and quantification of this compound are essential for its use in both synthetic chemistry and biological research. Current analytical methods primarily rely on chromatographic separation coupled with mass spectrometry.
Established Platforms:
High-Performance Liquid Chromatography (HPLC): HPLC, using mixed-mode or reversed-phase columns, is a standard technique for separating this compound from other small molecules in a sample. researchgate.net
Mass Spectrometry (MS): Coupling liquid chromatography to high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (MS/MS) provides the high sensitivity and specificity needed to detect and quantify low concentrations of the compound and its metabolites in complex biological matrices. mdpi.com This is the current gold standard for quantitative analysis.
Emerging and Future Platforms:
Biosensors: The development of enzyme-based biosensors could offer a rapid and high-throughput method for quantification. This could involve immobilizing an enzyme that specifically binds to or metabolizes this compound on an electrode or other transducer.
Immunoassays: The generation of monoclonal antibodies specific to the N-trifluoroacetyl-methionine structure could enable the development of highly specific enzyme-linked immunosorbent assays (ELISAs) for rapid screening of many samples.
Advanced Spectroscopic Methods: Techniques like Raman microscopy could potentially be adapted for the specific detection of the trifluoroacetyl group. This has been demonstrated for the detection of selenomethionine (B1662878) in protein crystals, where unique vibrational markers allow for its identification. nih.gov
Fluorescent Probes: Designing fluorescent probes that react specifically with this compound or its unique metabolites could allow for real-time imaging and quantification within living cells, similar to probes developed for other methionine-related species involved in oxidative stress. nih.gov
These novel platforms would complement existing LC-MS methods by offering different advantages, such as higher throughput, lower cost, or the ability to perform in-situ analysis, thereby broadening the scope of research applications for this compound.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(Trifluoroacetyl)methionine?
- Methodology : The trifluoroacetylation of methionine typically employs trifluoroacetic anhydride (TFAA) as the acylating agent under anhydrous conditions. Reaction solvents such as dichloromethane or acetonitrile are preferred to minimize hydrolysis. The reaction is conducted at 0–4°C to control exothermicity, followed by gradual warming to room temperature. Purification involves flash chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to isolate the product .
- Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity using - and -NMR to verify trifluoroacetyl group incorporation .
Q. How can the stability of this compound be assessed under varying pH conditions?
- Experimental Design : Prepare aqueous solutions buffered at pH 2–10 (e.g., HCl/KCl for acidic, phosphate for neutral, carbonate/bicarbonate for basic). Incubate the compound at 25°C and 37°C, sampling at intervals (0, 6, 12, 24 h). Analyze degradation by HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210 nm.
- Key Findings : The trifluoroacetyl group is susceptible to hydrolysis under alkaline conditions (pH >8), forming methionine and trifluoroacetate. Acidic conditions (pH <3) may induce partial racemization, requiring chiral HPLC (e.g., Chiralpak IA column) for enantiopurity assessment .
Q. What safety precautions are critical when handling this compound?
- Handling Protocol : Use PPE (nitrile gloves, safety goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential dust formation. Store desiccated at –20°C to prevent moisture-induced hydrolysis.
- Waste Disposal : Collect organic waste separately; neutralize aqueous waste with dilute HCl (pH ~6) before disposal. Refer to institutional guidelines for fluorinated compound disposal .
Advanced Research Questions
Q. How do intramolecular hydrogen bonds influence the conformational stability of this compound derivatives?
- Structural Analysis : Single-crystal X-ray diffraction (MoKα radiation, 0.71069 Å) reveals Z-conformations in related trifluoroacetylated compounds, stabilized by hydrogen bonds between the amide N–H and carbonyl oxygen (e.g., N11–O24 in ). Computational modeling (DFT at B3LYP/6-31G*) can predict torsion angles (e.g., N18–C2–C3–C4 = 4°) and compare with experimental data .
- Implications : Conformational rigidity affects reactivity in peptide coupling; use CD spectroscopy or NOESY NMR to correlate solution-phase conformations with crystallographic data .
Q. What mechanistic insights explain the regioselectivity of trifluoroacetyl group removal in peptide synthesis?
- Deprotection Strategies : Use 1 M KCO in aqueous acetonitrile (1:1 v/v) at 25°C for selective cleavage of the trifluoroacetyl group without disrupting methionine’s thioether moiety. Monitor by LC-MS to detect intermediates (e.g., methylthioadenosine byproducts).
- Contradiction Resolution : Conflicting reports on residual trifluoroacetate contamination can be addressed via ion-pair chromatography (e.g., heptafluorobutyric acid as ion-pair reagent) to quantify trace impurities .
Q. How can this compound be utilized in solid-phase peptide synthesis (SPPS) with minimal side reactions?
- Method Optimization : Incorporate the derivative as a protected methionine residue using Fmoc/t-Bu chemistry. Activate with HBTU/DIPEA in DMF for coupling (30 min, RT). Post-coupling, wash resins with DMF and dichloromethane to remove unreacted reagents.
- Troubleshooting : Trifluoroacetyl migration to serine or threonine side chains may occur under basic conditions; mitigate by using milder bases (e.g., 2% DBU in DMF) and shorter deprotection times .
Analytical and Contradiction Resolution
Q. How can researchers resolve discrepancies in reported -NMR chemical shifts for this compound?
- Standardization : Calibrate NMR spectrometers using external standards (e.g., CFCl at 0 ppm). Dissolve samples in deuterated DMSO or CDCl to minimize solvent effects.
- Data Comparison : Literature values range from –75 to –78 ppm for the trifluoroacetyl group. Variations arise from concentration, temperature, and pH; report experimental conditions explicitly .
Q. What strategies validate the absence of racemization during this compound synthesis?
- Chiral Analysis : Use chiral HPLC (e.g., Crownpak CR-I column, 0.1 M HClO mobile phase) to separate L- and D-enantiomers. Compare retention times with authentic standards.
- Circular Dichroism (CD) : Monitor the 210–230 nm range for characteristic Cotton effects. Racemization (>2%) indicates acidic/basic degradation; adjust reaction conditions accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
